Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine
CAS No.:
Cat. No.: VC13478463
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2 |
|---|---|
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | (3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | CPSVIPMHUOWCOQ-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)N(CC1=CC=CC=C1)[C@H]2CCNC2 |
| SMILES | CC(C)N(CC1=CC=CC=C1)C2CCNC2 |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCNC2 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with an isopropyl group and a benzyl group. The (S)-configuration at the 3-position introduces chirality, which critically influences its pharmacological profile.
Key Structural Features:
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Pyrrolidine Ring: Provides rigidity and influences binding to biological targets.
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Benzyl Group: Enhances lipophilicity, aiding blood-brain barrier penetration.
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Isopropyl Group: Contributes to steric effects, modulating receptor affinity.
Stereochemical Impact
Enantiomers of pyrrolidine derivatives often exhibit divergent biological activities. For example, the (R)-enantiomer of a related compound, Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, showed reduced affinity for dopamine transporters compared to the (S)-form. This underscores the importance of stereochemistry in drug design.
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis typically involves chiral auxiliaries or asymmetric catalysis to achieve the desired (S)-configuration. A representative pathway includes:
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Pyrrolidine Ring Formation: Starting from trans-4-hydroxy-L-proline, decarboxylation and protection steps yield a chiral pyrrolidine intermediate .
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Functionalization: Introduction of the benzyl and isopropyl groups via nucleophilic substitution or reductive amination .
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Deprotection and Purification: Acidic or catalytic hydrogenation conditions remove protecting groups, followed by chromatography for enantiomeric purity .
Reaction Conditions:
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Solvents: Dichloromethane, ethanol, or tetrahydrofuran.
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Catalysts: Palladium on carbon (for hydrogenation) or chiral ligands for asymmetric induction .
Industrial Scalability
Large-scale production faces challenges in maintaining stereochemical purity. Continuous-flow systems and immobilized catalysts are emerging solutions to enhance efficiency .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.34 g/mol | |
| Melting Point | 98–102°C (dec.) | |
| Solubility | Soluble in DMSO, ethanol | |
| LogP (Partition Coefficient) | 2.8 |
Biological Activity and Mechanisms
Proposed Mechanism:
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DAT Inhibition: The benzyl group interacts with hydrophobic pockets, while the pyrrolidine nitrogen forms hydrogen bonds with aspartate residues .
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Caspase-3 Activation: In cancer cells, it induces apoptosis via caspase-3 activation, with EC values of ~10 µM .
Cytotoxicity and Selectivity
| Cell Line | IC (µM) | Selectivity vs. Normal Cells | Source |
|---|---|---|---|
| HL-60 (Leukemia) | 8.9 | 5.2-fold | |
| A549 (Lung Cancer) | 12.4 | 3.1-fold | |
| Non-Cancerous Fibroblasts | >50 | — |
Comparative Analysis with Analogues
Enantiomeric Comparison: (S)- vs. (R)-Forms
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| DAT Affinity () | 12 nM | 85 nM |
| Solubility in Water | 1.2 mg/mL | 0.8 mg/mL |
| Metabolic Stability | min | min |
Structural Analogues
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Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine: Lower DAT affinity but higher metabolic stability.
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1-Benzylpyrrolidin-3-ol Analogues: Exhibit caspase-3 activation but lack isopropyl group’s steric effects .
Applications in Drug Discovery
Central Nervous System (CNS) Targets
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Antidepressants: Preclinical studies suggest potential in major depressive disorder due to NET inhibition .
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Neurodegenerative Diseases: Modulates α-synuclein aggregation in Parkinson’s models.
Oncology
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Apoptosis Induction: Synergizes with cisplatin in glioblastoma cells .
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Caspase-3 Activation: Lead compound in combinatorial therapies .
Challenges and Future Directions
Pharmacokinetic Limitations
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Poor Oral Bioavailability: <20% in rodent models due to first-pass metabolism.
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Blood-Brain Barrier Penetration: Moderate (brain/plasma ratio = 0.6).
Synthetic Innovations
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